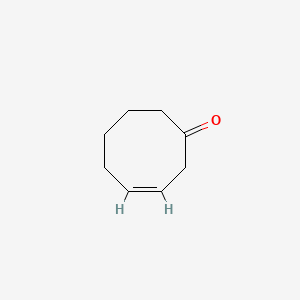
3-Cycloocten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cycloocten-1-one is an organic compound with the molecular formula C₈H₁₂O. It is a cyclic ketone characterized by an eight-membered ring with a double bond and a carbonyl group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Cycloocten-1-one can be synthesized through several methods. One common approach involves the photoisomerization of trans-cyclooctene using a flow photoreactor. This method is efficient and cost-effective, utilizing readily accessible components . Another synthetic route involves the catalytic oxidation of cyclooctene, which can be achieved using various oxidizing agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these industrial processes are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cycloocten-1-one undergoes a variety of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The double bond in the ring allows for various substitution reactions, including halogenation and hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
3-Cycloocten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of 3-Cycloocten-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group and the double bond in the ring. These functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctanone: A saturated analog with a similar ring structure but lacking the double bond.
Cyclohexanone: A smaller ring ketone with different reactivity due to its six-membered ring.
2-Cycloocten-1-one: Another isomer with the double bond in a different position
Uniqueness
3-Cycloocten-1-one is unique due to its combination of a cyclic structure with both a double bond and a carbonyl group. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications .
Propriétés
Numéro CAS |
4734-90-1 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(3Z)-cyclooct-3-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h2,4H,1,3,5-7H2/b4-2- |
Clé InChI |
GYVYFOJMRQAKGY-RQOWECAXSA-N |
SMILES isomérique |
C1CCC(=O)C/C=C\C1 |
SMILES canonique |
C1CCC(=O)CC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















